molecular formula C17H22ClNO4 B15277036 Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B15277036
M. Wt: 339.8 g/mol
InChI Key: YUICVKFPXCOPAT-KGLIPLIRSA-N
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Description

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine dicarboxylate derivative featuring a tert-butyl ester at position 1, a methyl ester at position 3, and a 4-chlorophenyl substituent at position 4.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1

InChI Key

YUICVKFPXCOPAT-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials might include tert-butyl acetoacetate, 4-chlorobenzaldehyde, and other reagents. The key steps could involve:

    Aldol Condensation: Combining tert-butyl acetoacetate with 4-chlorobenzaldehyde under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Esterification: The final step involves esterification to introduce the tert-butyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related pyrrolidine dicarboxylates, focusing on substituents, stereochemistry, molecular weight, and physical properties.

Substituent Variations

Table 1: Key Structural Differences
Compound Name Substituents at Position 4 Stereochemistry Molecular Weight (g/mol) Physical Form Reference
Target Compound 4-chlorophenyl (3R,4S) 338.45* Not specified
(±)-trans-1-tert-butyl 3-methyl 4-(6-chloro-5-pivalamidopyridin-2-yl)pyrrolidine-1,3-dicarboxylate 6-chloro-5-pivalamidopyridin-2-yl (±)-trans 439.93 Not specified
(3S,4R)-1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-chloro-4-iodopyridin-3-yl (3S,4R) 466.70 Not specified
(±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl (±)-trans 393.45 Not specified
Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate 2-(trifluoromethyl)phenyl (3R,4S) 387.37* Colorless oil

*Calculated based on molecular formula.

Key Observations:
  • Aromatic vs.
  • Halogen Effects : Iodo-substituted analogs (e.g., ) exhibit higher molecular weights (~466.70 vs. ~338.45), likely reducing solubility. The target’s chloro group balances lipophilicity and steric bulk.
  • Electron-Withdrawing Groups : The trifluoromethylphenyl substituent in enhances metabolic stability compared to the target’s chlorophenyl group.

Physical and Spectral Properties

  • Physical State : Analogs like 6e and 6e' are isolated as colorless oils , suggesting the target may share similar handling challenges (e.g., purification via flash chromatography with ether/pentane).
  • Spectral Data : The target’s 4-chlorophenyl group would produce distinct NMR signals (aromatic protons at ~7 ppm) and IR stretches (C-Cl at ~550 cm⁻¹), differing from pyridinyl analogs’ nitrogen-associated peaks .

Commercial Availability and Pricing

While the target’s commercial status is unspecified, structurally related compounds (e.g., ) are priced at $400–$4800 per gram, depending on scale. Substitutent complexity (e.g., pivalamido in ) correlates with higher costs.

Research Implications

  • Drug Design : The 4-chlorophenyl group in the target may optimize lipophilicity for blood-brain barrier penetration, whereas pyridinyl analogs (e.g., ) could enhance solubility.
  • Stereochemical Optimization : The (3R,4S) configuration could be critical for binding affinity in chiral drug targets, as seen in related bioactive pyrrolidines .

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